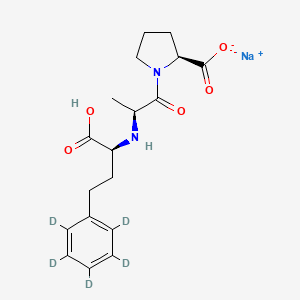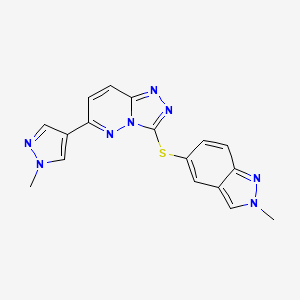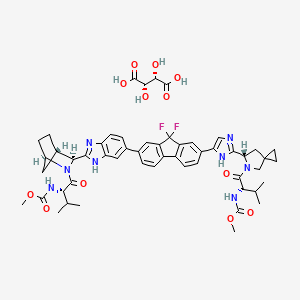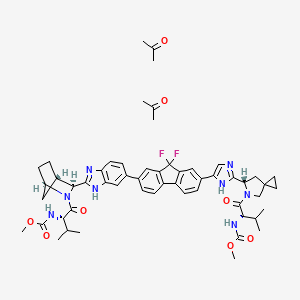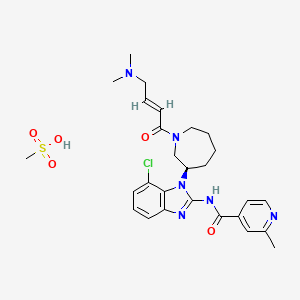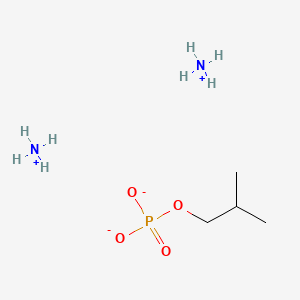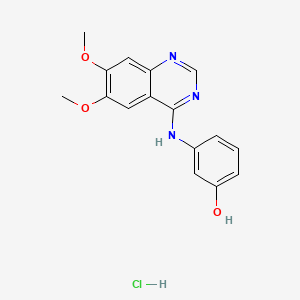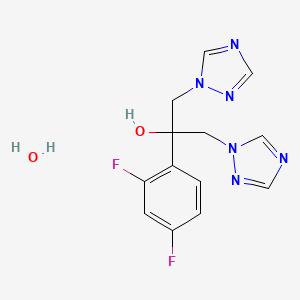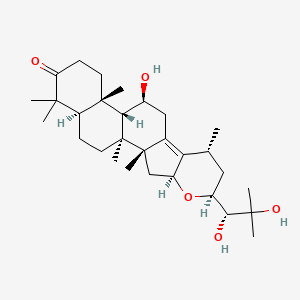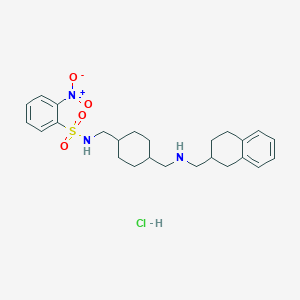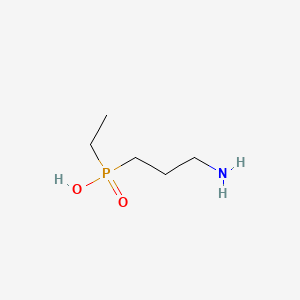
COPPER(II) ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(CH₃COO)₂. It is a dark green crystalline solid in its anhydrous form and a bluish-green solid in its hydrated form. Historically, copper acetates have been used as fungicides and pigments. Today, they are widely used as reagents in the synthesis of various inorganic and organic compounds .
准备方法
Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized through several methods:
Reaction with Acetic Acid: One common method involves reacting metallic copper with acetic acid in the presence of air.
Reaction with Copper(II) Oxide or Copper(II) Carbonate: Another method involves treating copper(II) oxide or copper(II) carbonate with acetic acid, followed by crystallization: [ \text{CuO} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ] [ \text{CuCO}_3 + 2 \text{CH}_3\text{COOH} \rightarrow \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: Industrially, this compound is produced by heating copper(II) hydroxide or copper(II) carbonate with acetic acid. Another method involves electrolyzing a concentrated aqueous solution of calcium acetate with copper electrodes .
化学反应分析
Copper(II) acetate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can be reduced to copper(I) acetate by heating with copper metal: [ 2 \text{Cu} + \text{Cu}_2(\text{OAc})_4 \rightarrow 4 \text{CuOAc} ]
Substitution Reactions: It can react with other ligands to form different copper complexes. For example, it can couple terminal alkynes to give a 1,3-diyne in the Eglinton reaction: [ \text{Cu}_2(\text{OAc})_4 + 2 \text{RC≡CH} \rightarrow 2 \text{CuOAc} + \text{RC≡C−C≡CR} + 2 \text{HOAc} ]
Common reagents used in these reactions include acetic acid, oxygen, and various organic ligands. Major products formed include copper(I) acetate, copper(II) oxide, and various copper-organic complexes .
科学研究应用
作用机制
Copper(II) acetate exerts its effects through several mechanisms:
Catalysis: It acts as a catalyst in various organic reactions by facilitating the formation and breaking of chemical bonds.
Oxidation: It can oxidize organic substrates, often through the formation of copper(I) intermediates.
Complex Formation: It forms complexes with various ligands, which can then participate in further chemical reactions.
相似化合物的比较
Copper(II) acetate can be compared with other similar compounds such as:
Copper(II) Chloride (CuCl₂): Both are used as catalysts, but this compound is more commonly used in organic synthesis due to its solubility in organic solvents.
Copper(II) Sulfate (CuSO₄): Copper(II) sulfate is widely used in agriculture as a fungicide, whereas this compound is more commonly used in laboratory and industrial applications.
Copper(I) Acetate (CuOAc): Copper(I) acetate is often used in conjunction with this compound in redox reactions
This compound is unique in its ability to act as both an oxidizing agent and a catalyst in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
19955-76-1 |
|---|---|
分子式 |
C4H6CuO4 |
分子量 |
181.63 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


